6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride
CAS No.: 1197397-92-4
Cat. No.: VC0178449
Molecular Formula: C24H27ClN2O2
Molecular Weight: 410.942
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197397-92-4 |
|---|---|
| Molecular Formula | C24H27ClN2O2 |
| Molecular Weight | 410.942 |
| IUPAC Name | 11-[2-(diethylamino)ethyl]-11-azapentacyclo[10.7.0.02,10.03,7.015,19]nonadeca-1(12),2(10),3(7),8,13,15(19)-hexaene-6,16-dione;hydrochloride |
| Standard InChI | InChI=1S/C24H26N2O2.ClH/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26;/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3;1H |
| Standard InChI Key | QZAURSGZAMMRGL-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN1C2=C(C3=C(C=C2)C(=O)CC3)C4=C1C=CC5=C4CCC5=O.Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula: C19H24N2O2·HCl
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Molecular Weight: Approximately 348.87 g/mol
Structural Characteristics
The compound features a dicyclopenta structure fused with a carbazole moiety, which contributes to its unique chemical properties. The presence of the diethylamino group enhances its solubility and potential interaction with biological targets.
IUPAC Name
The IUPAC name reflects the complex structure of the compound, indicating the presence of various functional groups that may influence its reactivity and biological activity.
Synthetic Pathways
Research indicates several synthetic routes to obtain this compound, typically involving multi-step reactions that include:
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Cyclization Reactions: To form the dicyclopenta framework.
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Functional Group Modifications: Such as alkylation or acylation to introduce the diethylamino group.
A general synthetic route may involve:
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Formation of the Dicyclopenta Core: Utilizing cyclization techniques on precursors like carbazole derivatives.
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Introduction of Diethylamino Group: Through nucleophilic substitution reactions.
Yield and Purity
The synthesis often yields high-purity products, which can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Potential
Studies have shown that derivatives of carbazole compounds exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Mechanism of Action
The proposed mechanism involves:
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Inhibition of Cell Proliferation: By inducing apoptosis in cancer cells.
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Interaction with Specific Receptors: Potentially targeting pathways involved in tumor growth.
Comparative Efficacy
Research comparing this compound with other known anticancer agents indicates promising results, suggesting it may serve as a lead compound for further drug development.
Safety Assessments
Preliminary toxicological studies suggest that while the compound exhibits therapeutic potential, it is essential to evaluate its safety profile thoroughly through:
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Acute Toxicity Tests
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Chronic Exposure Studies
Environmental Impact
As with many synthetic compounds, environmental assessments are necessary to understand any potential risks associated with its use or disposal.
Pharmaceutical Applications
Given its biological activity, this compound could be developed into a pharmaceutical agent targeting specific cancers or other diseases.
Material Science
The unique structural properties may also lend themselves to applications in material science, particularly in organic electronics or photonic devices.
Research Opportunities
Further research is needed to explore:
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Modification of the Structure: To enhance efficacy or reduce toxicity.
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Mechanistic Studies: To better understand how it interacts at the molecular level with biological systems.
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